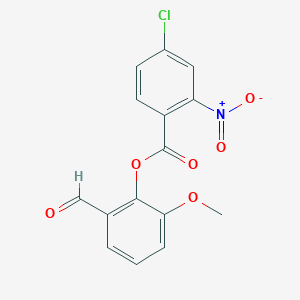![molecular formula C16H25N3O2 B5776469 ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5776469.png)
ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate, commonly known as EDP-239, is a chemical compound that has gained significant attention in the scientific community due to its potential in the field of drug discovery. EDP-239 belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties that make it a potential candidate for the treatment of various diseases.
Mecanismo De Acción
EDP-239 acts as a selective inhibitor of PDE10A, which results in an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This increase in the levels of cAMP and cGMP has been linked to the modulation of neurotransmitter signaling, which is essential for the treatment of neurological disorders.
Biochemical and Physiological Effects:
EDP-239 has been found to exhibit several biochemical and physiological effects, including its ability to improve cognitive function, reduce motor deficits, and enhance dopamine release in the brain. These effects have been demonstrated in various animal models, and their potential use in the treatment of neurological disorders has been extensively studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using EDP-239 in lab experiments is its selectivity towards PDE10A, which makes it an ideal candidate for the study of neurological disorders. However, one of the limitations of using EDP-239 is its low solubility in water, which can make its administration in animal models challenging.
Direcciones Futuras
Several future directions for the study of EDP-239 have been proposed, including its use in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, the development of more efficient synthesis methods for EDP-239 and the optimization of its pharmacokinetic properties have been suggested to improve its potential as a drug candidate.
Conclusion:
EDP-239 is a promising chemical compound that has gained significant attention in the scientific community due to its potential in the field of drug discovery. Its selectivity towards PDE10A and its ability to modulate neurotransmitter signaling make it an ideal candidate for the treatment of various neurological disorders. Further research is needed to optimize its pharmacokinetic properties and explore its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of EDP-239 involves the reaction of piperazine with 4-(dimethylamino)benzaldehyde in the presence of ethyl chloroformate. The reaction results in the formation of EDP-239, which is then purified using column chromatography. This synthesis method has been reported in several scientific studies, and its efficiency has been demonstrated through the successful production of EDP-239 in high yields.
Aplicaciones Científicas De Investigación
EDP-239 has been extensively studied for its potential use in drug discovery. Several scientific studies have reported its pharmacological properties, including its ability to act as a selective inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that plays a crucial role in the regulation of neurotransmitter signaling in the brain, and its inhibition has been linked to the treatment of various neurological disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 4-[[4-(dimethylamino)phenyl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-4-21-16(20)19-11-9-18(10-12-19)13-14-5-7-15(8-6-14)17(2)3/h5-8H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUUSLURTRVWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-(dimethylamino)benzyl]piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

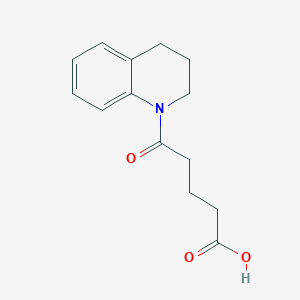
![3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5776392.png)


![N,5-dimethyl-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5776412.png)
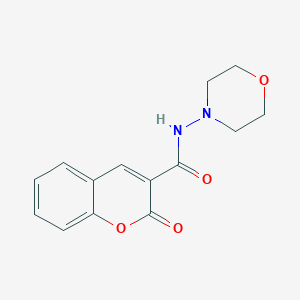

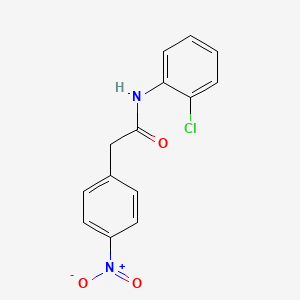
![methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5776440.png)
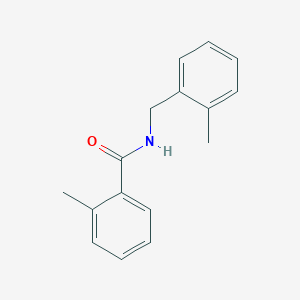
![2-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5776475.png)
